molecular formula C15H12ClFN2OS B2657014 2-Chloro-1-[3-(3-fluorophenyl)-5-thiophen-3-yl-3,4-dihydropyrazol-2-yl]ethanone CAS No. 1607287-65-9

2-Chloro-1-[3-(3-fluorophenyl)-5-thiophen-3-yl-3,4-dihydropyrazol-2-yl]ethanone

Cat. No.: B2657014
CAS No.: 1607287-65-9
M. Wt: 322.78
InChI Key: ASDIWABPFNDXQX-UHFFFAOYSA-N
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Description

2-Chloro-1-[3-(3-fluorophenyl)-5-thiophen-3-yl-3,4-dihydropyrazol-2-yl]ethanone is a useful research compound. Its molecular formula is C15H12ClFN2OS and its molecular weight is 322.78. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antifungal Activities

Researchers have synthesized novel compounds, including those related to the specified chemical structure, to evaluate their antimicrobial and antifungal properties. For instance, Puthran et al. (2019) synthesized novel Schiff bases from a related precursor, demonstrating excellent in vitro antimicrobial activity for some derivatives compared to others with moderate activity (Puthran et al., 2019). Similarly, Pejchal et al. (2015) synthesized a series of novel amides showing antibacterial and antifungal activity, comparable or slightly better than standard medicinal compounds (Pejchal et al., 2015).

Structural and Physicochemical Characterization

Various studies have focused on the structural analysis and physicochemical properties of compounds with structures similar to the specified chemical. Mary et al. (2015) performed an in-depth analysis involving FT-IR, NBO, HOMO-LUMO, and molecular docking studies on a closely related compound, revealing insights into its reactivity and potential as an anti-neoplastic agent due to specific molecular interactions (Mary et al., 2015).

Molecular Docking and Potential Therapeutic Applications

Molecular docking studies have been utilized to explore the potential therapeutic applications of compounds with similar structures. For example, Lv et al. (2010) synthesized and developed pyrazole derivatives as potent inhibitors of FabH, a key enzyme in bacterial fatty acid biosynthesis, showing strong antibacterial activity (Lv et al., 2010). This indicates the potential of such compounds to act as novel antibacterial agents.

Synthesis and Application in Nonlinear Optics

Compounds related to the specified chemical have been synthesized and evaluated for their application in nonlinear optics. For example, the synthesis and crystal structure analysis of N-substituted pyrazolines have provided insights into their potential use in tuning solid-state fluorescence, which could have implications for the development of materials with specific photophysical properties (Loh et al., 2013).

Properties

IUPAC Name

2-chloro-1-[3-(3-fluorophenyl)-5-thiophen-3-yl-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClFN2OS/c16-8-15(20)19-14(10-2-1-3-12(17)6-10)7-13(18-19)11-4-5-21-9-11/h1-6,9,14H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASDIWABPFNDXQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CSC=C2)C(=O)CCl)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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